![molecular formula C9H16BrNO B030011 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy CAS No. 76893-32-8](/img/structure/B30011.png)
3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy
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Overview
Description
3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is a chemical compound with the molecular formula C9H15BrNO. It is known for its role as an intermediate in the production of spin-labeled compounds, which are used in various research applications, particularly in the field of proteomics .
Preparation Methods
The synthesis of 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy typically involves the bromination of 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods often involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst to achieve high yields and purity .
Chemical Reactions Analysis
3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reagents used in these reactions include nucleophiles like amines, thiols, and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as an intermediate in the synthesis of spin-labeled compounds, which are used in electron paramagnetic resonance (EPR) spectroscopy to study molecular structures and dynamics.
Biology: The compound is used to label biomolecules, such as proteins and nucleic acids, to investigate their interactions and functions.
Medicine: Spin-labeled compounds derived from this chemical are used in medical research to study the mechanisms of diseases and the effects of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy involves its ability to form stable radicals. The bromomethyl group can undergo homolytic cleavage to generate a radical species, which can then participate in various radical-mediated reactions. These reactions are crucial for the formation of spin-labeled compounds and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the spin-labeled compound .
Comparison with Similar Compounds
3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is unique due to its specific structure and reactivity. Similar compounds include:
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy: This compound has a carbamoyl group instead of a bromomethyl group, leading to different reactivity and applications.
3-Aminocarbonyl-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy: This compound contains an aminocarbonyl group, which also alters its chemical properties and uses. The uniqueness of this compound lies in its ability to form stable radicals and its versatility in various chemical reactions.
Properties
IUPAC Name |
3-(bromomethyl)-1-hydroxy-2,2,5,5-tetramethylpyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO/c1-8(2)5-7(6-10)9(3,4)11(8)12/h5,12H,6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDZKGTWKIGMNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)CBr)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570566 |
Source
|
Record name | 3-(Bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76893-32-8 |
Source
|
Record name | 3-(Bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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